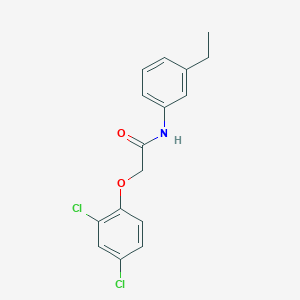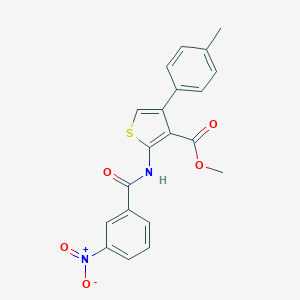![molecular formula C22H30N2O4 B329379 1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B329379.png)
1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzyl groups substituted with methoxy groups at different positions The piperazine ring serves as a central scaffold, linking the two benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting piperazine with the benzyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-80°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of nitro or halogenated benzyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of neurological disorders and as an anticancer agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Biology: Studies have explored the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with receptors and enzymes involved in neurotransmission, such as serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects.
Pathways Involved: The compound’s effects on cellular signaling pathways, such as the MAPK/ERK pathway, have been studied to understand its role in cell proliferation and apoptosis. These pathways are crucial for the compound’s potential anticancer activity.
Comparación Con Compuestos Similares
1-[(2-Methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives to highlight its uniqueness:
Similar Compounds: Other piperazine derivatives, such as 1-benzylpiperazine and 1-(3,4-methylenedioxybenzyl)-piperazine, share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness: The presence of multiple methoxy groups on the benzyl rings of this compound imparts unique chemical and biological properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperazine derivatives.
Propiedades
Fórmula molecular |
C22H30N2O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-8-6-5-7-18(19)16-24-11-9-23(10-12-24)15-17-13-20(26-2)22(28-4)21(14-17)27-3/h5-8,13-14H,9-12,15-16H2,1-4H3 |
Clave InChI |
URNKJJYJIXTCSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diisopropyl 5-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329296.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B329298.png)
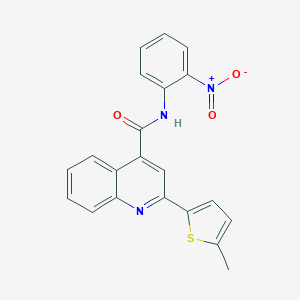
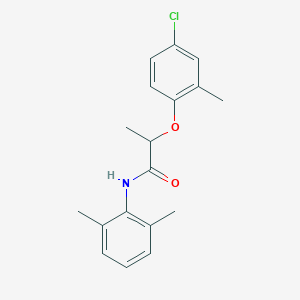
![N-(3-acetylphenyl)-5-[(3-chlorophenoxy)methyl]-2-furamide](/img/structure/B329304.png)
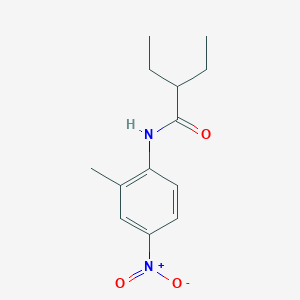

![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B329308.png)
![2-(3-methoxyphenyl)-N-[2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329310.png)
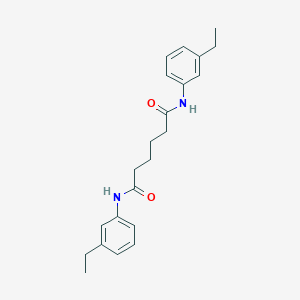
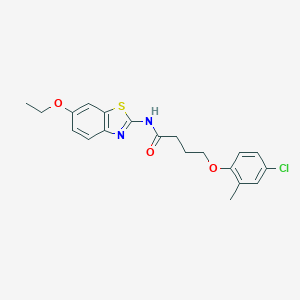
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-triethoxybenzamide](/img/structure/B329315.png)
